molecular formula C15H14FNO B1183255 N-(2-fluorophenyl)-2-phenylpropanamide

N-(2-fluorophenyl)-2-phenylpropanamide

Cat. No.: B1183255
M. Wt: 243.281
InChI Key: VPJCPPIEHNAAOO-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-phenylpropanamide is a synthetic amide derivative characterized by a 2-fluorophenyl group attached to the nitrogen atom and a 2-phenylpropanamide backbone. These analogs typically exhibit variations in substituents on the phenyl rings or the propanamide chain, which influence their physicochemical properties, pharmacological activity, and regulatory status. The compound’s synthesis likely involves amide bond formation between 2-fluoroaniline and 2-phenylpropanoic acid, a method analogous to , where DCC (dicyclohexylcarbodiimide) was used to couple amphetamine and flurbiprofen .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.281

IUPAC Name

N-(2-fluorophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

VPJCPPIEHNAAOO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(2-fluorophenyl)-2-phenylpropanamide with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound (Target) C₁₅H₁₄FNO 243.28 (calculated) 2-fluorophenyl, 2-phenylpropanamide Likely moderate lipophilicity -
2'-Fluoroortho-Fluorofentanyl C₂₂H₂₆F₂N₂O 372.5 Piperidinyl, fluorophenyl, propionamide High opioid receptor affinity
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide C₁₆H₁₆FNO₃ 289.3 4-hydroxyphenoxy, N-methyl Increased polarity due to -OH group
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide C₁₅H₁₃Cl₂FN₂O₂ 343.0 Dichlorophenoxy, amino group Enhanced electron-withdrawing effects
N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide C₁₁H₁₂ClFNO 243.67 (calculated) 2-chloro-4-fluorophenyl, dimethyl Higher steric hindrance

Key Observations :

  • Polarity : The presence of hydroxyl groups () increases polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
  • Steric Effects : Dimethyl substitution () introduces steric hindrance, which may alter binding affinity to biological targets .

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